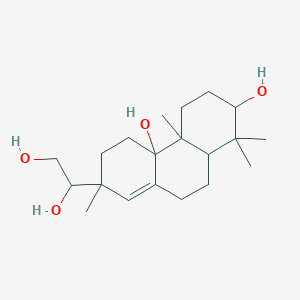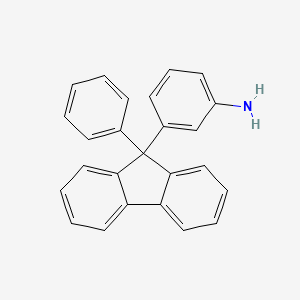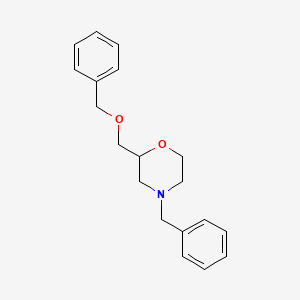
2-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a biphenyl group, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through the coupling of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable precursor, such as a ketone or aldehyde, using reagents like sodium cyanoborohydride.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through the reduction of a corresponding ketone or aldehyde using reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to a primary amine or the hydroxyl group to a corresponding alkane.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
In medicine, ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the amino and hydroxyl groups form hydrogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with only the biphenyl group.
®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol: The free base form without the hydrochloride salt.
(S)-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride: The enantiomer of the compound.
Uniqueness
®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for diverse chemical reactions and interactions. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C15H18ClNO |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
2-amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15,17H,10-11,16H2;1H |
InChI-Schlüssel |
FKTREZWLDDUIOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)

![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)



![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)

![(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)


![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
